2-(2,6-Dichlorophenylmethoxy)phenylboronic acid
Overview
Description
2-(2,6-Dichlorophenylmethoxy)phenylboronic acid is an organoboron compound with the molecular formula C13H11BCl2O3 and a molecular weight of 296.94 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2,6-dichlorophenylmethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
2-(2,6-Dichlorophenylmethoxy)phenylboronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds.
Material Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the 2,6-dichlorophenylmethoxy group, making it less sterically hindered and more reactive in certain reactions.
2-(2,6-Difluorophenylmethoxy)phenylboronic Acid: Similar structure but with fluorine atoms instead of chlorine, which can affect the electronic properties and reactivity.
Uniqueness
2-(2,6-Dichlorophenylmethoxy)phenylboronic acid is unique due to the presence of the 2,6-dichlorophenylmethoxy group, which provides steric hindrance and electronic effects that can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
[2-[(2,6-dichlorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-5-3-6-12(16)9(11)8-19-13-7-2-1-4-10(13)14(17)18/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDQQBXOTWOKNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=C(C=CC=C2Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655843 | |
Record name | {2-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-85-7 | |
Record name | Boronic acid, B-[2-[(2,6-dichlorophenyl)methoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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